An In-depth Technical Guide to the Discovery and First Synthesis of 1H-Indazol-7-amine
An In-depth Technical Guide to the Discovery and First Synthesis of 1H-Indazol-7-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and first synthetic routes to 1H-Indazol-7-amine, a key heterocyclic scaffold in medicinal chemistry. The document details the probable first synthesis, including experimental protocols for the preparation of the key intermediate, 7-nitro-1H-indazole, and its subsequent reduction. Quantitative data, characterization details, and a discussion of the biological significance of the indazole core are also presented.
Introduction
The indazole ring system is a prominent privileged scaffold in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The position of substituents on the indazole core plays a crucial role in determining the pharmacological profile of these molecules. 1H-Indazol-7-amine, in particular, serves as a valuable building block for the synthesis of more complex bioactive compounds. While the exact historical moment of its first discovery is not prominently documented, its synthesis follows established and logical chemical transformations, primarily through the reduction of a nitro precursor.
Physicochemical Properties of 1H-Indazol-7-amine
| Property | Value | Reference |
| CAS Number | 21443-96-9 | [1][2] |
| Molecular Formula | C₇H₇N₃ | [1][2] |
| Molecular Weight | 133.15 g/mol | [1][2] |
| Appearance | White to Gray to Brown powder or crystalline solid | |
| Melting Point | 151.0 to 155.0 °C | |
| Maximum Absorption Wavelength | 295 nm (in H₂O) |
Probable First Synthesis: A Two-Step Approach
The most plausible and historically consistent first synthesis of 1H-Indazol-7-amine involves a two-step process:
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Synthesis of 7-Nitro-1H-indazole: This intermediate is likely prepared via the diazotization of 2-methyl-6-nitroaniline, followed by intramolecular cyclization.
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Reduction of 7-Nitro-1H-indazole: The nitro group of the intermediate is then reduced to an amine to yield the final product.
Step 1: Synthesis of 7-Nitro-1H-indazole
While a specific documented synthesis for 7-nitro-1H-indazole from 2-methyl-6-nitroaniline was not found, a well-established procedure for the analogous synthesis of 5-nitroindazole from 2-amino-5-nitrotoluene provides a reliable experimental protocol.[3] This reaction proceeds via a diazotization of the primary amine followed by an intramolecular cyclization.
Experimental Protocol (Adapted from the synthesis of 5-nitroindazole):
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Dissolution: Dissolve 2-methyl-6-nitroaniline in glacial acetic acid in a round-bottomed flask equipped with a mechanical stirrer.
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Cooling: Cool the solution to 15-20°C in an ice-water bath.
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Diazotization: Prepare a solution of sodium nitrite in water. Add this solution all at once to the stirred aniline solution. It is crucial to maintain the temperature below 25°C during this addition.
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Reaction: Continue stirring for 15 minutes after the addition of the nitrite solution.
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Cyclization: Allow the reaction mixture to stand at room temperature for 3 days to facilitate the intramolecular cyclization.
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Work-up: Concentrate the solution under reduced pressure. Add water to the residue and stir to form a slurry.
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Isolation: Collect the crude product by filtration, wash thoroughly with cold water, and dry.
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Purification: Recrystallize the crude product from a suitable solvent like methanol to obtain pure 7-nitro-1H-indazole.
Quantitative Data (Expected):
Based on the analogous synthesis of 5-nitroindazole, the expected yield for this reaction is in the range of 70-90%.[3]
| Parameter | Expected Value |
| Yield | 70-90% |
| Purity | >95% after recrystallization |
Step 2: Reduction of 7-Nitro-1H-indazole to 1H-Indazol-7-amine
The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Two common and effective methods are catalytic hydrogenation and reduction with tin(II) chloride.
Method A: Catalytic Hydrogenation
This method is generally clean and provides high yields.
Experimental Protocol:
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Catalyst Slurry: In a hydrogenation vessel, suspend 7-nitro-1H-indazole and a catalytic amount of palladium on carbon (10 mol%) in a suitable solvent such as ethanol.
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Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen (typically 1-4 atm).
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Reaction: Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
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Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.
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Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purification: If necessary, purify the product by column chromatography or recrystallization.
Method B: Reduction with Tin(II) Chloride
This is a classic and reliable method for the reduction of aromatic nitro compounds.
Experimental Protocol:
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Reaction Mixture: To a solution of 7-nitro-1H-indazole in ethanol, add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O).
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Acidification: Add concentrated hydrochloric acid to the mixture.
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Reaction: Heat the reaction mixture at reflux until the starting material is consumed (monitored by TLC).
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Work-up: Cool the reaction mixture and neutralize it with a saturated aqueous solution of sodium bicarbonate.
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Extraction: Extract the product into an organic solvent such as ethyl acetate.
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Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography or recrystallization.
Quantitative Data for Reduction:
| Parameter | Method A (Catalytic Hydrogenation) | Method B (SnCl₂ Reduction) |
| Yield | Typically >90% | Typically 80-95%[4] |
| Purity | High, often requiring minimal purification | Good, may require purification to remove tin salts |
Characterization of 1H-Indazol-7-amine
The structure of the synthesized 1H-Indazol-7-amine can be confirmed by various spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
While a specific, fully assigned NMR spectrum for 1H-Indazol-7-amine was not found in the initial search, predicted chemical shifts based on the analysis of similar indazole structures can be provided. The spectra would be recorded in a solvent like DMSO-d₆.
Predicted ¹H NMR Data (DMSO-d₆):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.5 - 13.5 | br s | 1H | N-H (indazole) |
| ~7.8 - 8.0 | d | 1H | H-4 |
| ~6.8 - 7.0 | t | 1H | H-5 |
| ~6.5 - 6.7 | d | 1H | H-6 |
| ~5.0 - 5.5 | br s | 2H | NH₂ |
Predicted ¹³C NMR Data (DMSO-d₆):
| Chemical Shift (δ) ppm | Assignment |
| ~140 - 142 | C-7a |
| ~138 - 140 | C-7 |
| ~130 - 132 | C-3 |
| ~120 - 122 | C-5 |
| ~115 - 117 | C-3a |
| ~110 - 112 | C-4 |
| ~105 - 107 | C-6 |
Biological Significance and Signaling Pathways
The indazole scaffold is a cornerstone in the development of kinase inhibitors and other therapeutic agents. While specific signaling pathways directly modulated by the parent 1H-Indazol-7-amine are not extensively documented, its derivatives have shown significant biological activity.
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Kinase Inhibition: The 1H-indazole-3-amine moiety is a known hinge-binding fragment for various kinases.[5] Derivatives of aminoindazoles are being explored as inhibitors of receptor tyrosine kinases like FGFR, which are implicated in cancer cell proliferation and survival.[6]
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Anticancer Activity: Various derivatives of aminoindazoles have demonstrated potent anti-proliferative activity against a range of cancer cell lines.[5][7] For instance, some derivatives have been shown to induce apoptosis and affect the cell cycle in cancer cells.[5][8]
Conclusion
1H-Indazol-7-amine is a fundamentally important heterocyclic compound whose synthesis, while not explicitly detailed in a singular "discovery" paper, can be reliably achieved through a well-understood, two-step synthetic sequence involving the formation and subsequent reduction of 7-nitro-1H-indazole. This technical guide provides detailed, practical protocols for its synthesis, along with expected quantitative data and characterization information. The versatile biological activities of indazole derivatives underscore the importance of 1H-Indazol-7-amine as a key starting material for the development of novel therapeutics, particularly in the field of oncology. Further research into the specific biological targets of the parent amine may reveal novel pharmacological activities.
References
- 1. 1H-indazol-7-amine | C7H7N3 | CID 88901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. labproinc.com [labproinc.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
